5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane
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Overview
Description
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is a heterocyclic compound that contains a dithiazepane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of a “one-pot” synthesis where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .
Industrial Production Methods
the principles of green and sustainable chemistry are often applied to optimize the synthesis process, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The dithiazepane ring can be opened under reductive conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets, such as DNA-dependent protein kinase catalytic subunits. This interaction inhibits the enzyme’s activity, thereby interfering with DNA repair processes. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function and leading to the accumulation of DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-nitropyridin-2-ylmethanol: A related compound with a similar pyridine ring structure but different functional groups.
N-(4-methyl-5-nitropyridin-2-yl)acetamide: Another similar compound with an acetamide group instead of the dithiazepane ring.
Uniqueness
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is unique due to its dithiazepane ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other pyridine derivatives and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(4-methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-17-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKCGPHNTOXEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCSSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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